molecular formula C16H15NOS2 B11452449 (3Z,5E)-1-methyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

(3Z,5E)-1-methyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

Cat. No.: B11452449
M. Wt: 301.4 g/mol
InChI Key: QIUGECRHWDEVQX-GEMWTQJRSA-N
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Description

(3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE typically involves the condensation of 1-methylpiperidin-4-one with thiophene-3-carbaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidin-4-one core or the thiophene substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the piperidin-4-one core can produce various reduced derivatives.

Scientific Research Applications

(3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5E)-1-METHYL-3,5-BIS[(FURAN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE: Similar structure but with furan rings instead of thiophene.

    (3Z,5E)-1-METHYL-3,5-BIS[(PYRIDIN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE: Contains pyridine rings instead of thiophene.

Uniqueness

The presence of thiophene rings in (3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE imparts unique electronic properties, making it distinct from similar compounds with different heterocyclic rings

Properties

Molecular Formula

C16H15NOS2

Molecular Weight

301.4 g/mol

IUPAC Name

(3Z,5E)-1-methyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C16H15NOS2/c1-17-8-14(6-12-2-4-19-10-12)16(18)15(9-17)7-13-3-5-20-11-13/h2-7,10-11H,8-9H2,1H3/b14-6-,15-7+

InChI Key

QIUGECRHWDEVQX-GEMWTQJRSA-N

Isomeric SMILES

CN1C/C(=C\C2=CSC=C2)/C(=O)/C(=C\C3=CSC=C3)/C1

Canonical SMILES

CN1CC(=CC2=CSC=C2)C(=O)C(=CC3=CSC=C3)C1

Origin of Product

United States

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